molecular formula C9H8ClFN2O3 B8808600 2-chloro-N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

2-chloro-N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

Cat. No.: B8808600
M. Wt: 246.62 g/mol
InChI Key: MDHASBCQZKNWJI-UHFFFAOYSA-N
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Description

2-chloro-N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H8ClFN2O3 and its molecular weight is 246.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8ClFN2O3

Molecular Weight

246.62 g/mol

IUPAC Name

2-chloro-N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C9H8ClFN2O3/c1-5-6(11)2-3-7(13(15)16)9(5)12-8(14)4-10/h2-3H,4H2,1H3,(H,12,14)

InChI Key

MDHASBCQZKNWJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1NC(=O)CCl)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide (47.2 g, 234 mmol) in conc. sulphuric acid (220 ml) was treated at ca. −20° C. (ethanol/water/CO2(s) bath) with conc. nitric acid (69%, 15.25 ml, 19 g, 235 mmol) over 30 minutes, keeping internal temperature ≦9° C. The reaction was complete at the end of the addition. The mixture was added to ice with vigorous stirring then left to stand overnight. Filtration, washing of the solid with water and drying afforded the product (54.6 g, 95%) containing ˜9% impurity.
Quantity
47.2 g
Type
reactant
Reaction Step One
Name
ethanol water CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.25 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
95%

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